Welcome to the BenchChem Online Store!
molecular formula C15H11NO B8373248 4-(Quinoline-5-yl)phenol

4-(Quinoline-5-yl)phenol

Cat. No. B8373248
M. Wt: 221.25 g/mol
InChI Key: HAZDAXPKOXIZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06124460

Procedure details

To a solution of 5-(4-methoxyphenyl)quinoline (compound 28) (1.08 g) in methylene chloride (10 ml), a solution of boron tribromide in methylene chloride (1.0 M) (5.5 ml) was added at -40° C. under the inert atmosphere. The reaction mixture was stirred at room temperature for 15 hrs, then it was poured into a cooled solution of sodium hydrocarbonate (NaHCO3). The solution was extracted with ethyl acetate and then the organic layer was washed with satd. NH4Cl aq, water and brine. The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The concentrate was crystallized with ethyl ether-methanol (10:1). The resulting precipitate was collected by filtration. 4-(quinoline-5-yl)phenol (29) was obtained as a yellow crystal (0.82 g).
Name
5-(4-methoxyphenyl)quinoline
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
compound 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[C:15]3[C:10]=2[CH:11]=[CH:12][CH:13]=[N:14]3)=[CH:5][CH:4]=1.B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[N:14]1[C:15]2[C:10](=[C:9]([C:6]3[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=3)[CH:18]=[CH:17][CH:16]=2)[CH:11]=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
5-(4-methoxyphenyl)quinoline
Quantity
1.08 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C2C=CC=NC2=CC=C1
Name
compound 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C2C=CC=NC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentrate was crystallized with ethyl ether-methanol (10:1)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)C1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.